2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H13F3N4OS and its molecular weight is 402.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways. It primarily disrupts the DNA replication and transcription processes, which are crucial for cell survival and proliferation . By interfering with these processes, the compound can induce cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in the disruption of DNA replication and transcription, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Chemical Name : this compound
- Molecular Formula : C20H16F3N4OS
- Molecular Weight : 419.43 g/mol
- CAS Number : 671199-28-3
The biological activity of this compound is closely related to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been reported to act as a topoisomerase II inhibitor , which is crucial in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives of triazole compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
- A specific study indicated that triazole derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells, suggesting potent anticancer activity .
Antimicrobial Activity
Compounds containing the triazole ring have also been evaluated for their antimicrobial properties:
- Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of sulfur in the structure enhances their antimicrobial efficacy .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds similar to this triazole derivative have shown:
- Antiviral properties , particularly against HIV by targeting reverse transcriptase inhibitors.
- Anti-inflammatory effects , which can be attributed to the modulation of inflammatory pathways .
Study 1: Topoisomerase Inhibition
A detailed investigation into a series of triazole derivatives revealed that certain compounds significantly inhibited topoisomerase II activity. This inhibition led to reduced cell proliferation in cancer cell lines and was associated with increased apoptosis rates. The study highlighted the potential for these compounds to serve as lead structures in cancer therapy .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of similar triazole derivatives against various bacterial strains. The results demonstrated that these compounds had comparable or superior efficacy compared to traditional antibiotics, making them promising candidates for further development in treating resistant bacterial infections .
Data Summary Table
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(27)11-28-18-25-24-16-9-8-12-4-1-2-7-15(12)26(16)18/h1-10H,11H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANOCSYCGMGOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.